molecular formula C12H16BrF3N4O B1532252 N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine CAS No. 1089330-42-6

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1532252
CAS No.: 1089330-42-6
M. Wt: 369.18 g/mol
InChI Key: FPOIGOHSQDYEMK-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethyl group at position 4, a bromine atom at position 3, a morpholine ring at position 6, and a 2-aminoethyl substituent at position 2. This compound combines electron-withdrawing (Br, CF₃) and electron-donating (morpholine, aminoethyl) groups, making it structurally unique. Such features are often leveraged in medicinal chemistry for tuning pharmacokinetic properties, such as metabolic stability and target binding affinity .

Properties

IUPAC Name

N'-[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF3N4O/c13-10-8(12(14,15)16)7-9(19-11(10)18-2-1-17)20-3-5-21-6-4-20/h7H,1-6,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOIGOHSQDYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135122
Record name N1-[3-Bromo-6-(4-morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-42-6
Record name N1-[3-Bromo-6-(4-morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089330-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[3-Bromo-6-(4-morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, often referred to as compound 1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C12H15BrF3N3O
CAS Number: 1089330-42-6
Molecular Weight: 360.17 g/mol

The compound features a pyridine ring substituted with a trifluoromethyl group and a morpholine moiety, which is known to influence its biological interactions.

The biological activity of compound 1 can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases: Compounds with similar structures have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity: The presence of the bromine and trifluoromethyl groups may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial effects against Gram-positive and Gram-negative bacteria.
  • Modulation of Ion Channels: The morpholine group may interact with ion channels, influencing cellular excitability and neurotransmission.

Biological Activity Overview

A summary of the biological activities reported for compound 1 is presented in Table 1.

Biological ActivityDescriptionReference
AntimicrobialExhibits activity against Staphylococcus aureus and Escherichia coli.
AnticancerInhibits proliferation of certain cancer cell lines at low micromolar concentrations.
ImmunomodulationPotentially stimulates gamma delta T lymphocytes, enhancing immune response.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of compound 1, it was found to have Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. This indicates a promising potential for development as an antibacterial agent.

Case Study 2: Anticancer Properties

Research conducted on the growth inhibition properties of various derivatives of nitrogen heterocycles highlighted compound 1's ability to selectively inhibit cancer cell lines while sparing non-tumorigenic cells. At concentrations around 10 µM, it demonstrated significant growth inhibition in murine liver cancer models without affecting healthy cells, suggesting a targeted therapeutic approach.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds indicate that modifications in the morpholine and trifluoromethyl groups significantly affect biological activity. For instance, the introduction of different substituents on the pyridine ring has been shown to enhance selectivity towards specific kinases, further supporting the development of targeted therapies.

Scientific Research Applications

Medicinal Chemistry

This compound's structure suggests potential applications in drug development, particularly as an inhibitor for various biological targets.

Antiparasitic Activity

Research has indicated that derivatives of this compound can exhibit antiparasitic properties. For instance, a study involving phenotypic screening of compound libraries for activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighted the potential of similar compounds in treating parasitic infections . The synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides analogues demonstrated effective antiparasitic activity, suggesting that modifications to the pyridine structure could enhance efficacy.

BCL-2 Inhibition

The compound has been explored as a selective BCL-2 inhibitor, which is significant in cancer therapy. BCL-2 is an anti-apoptotic protein often overexpressed in cancers, making it a target for therapeutic intervention. The trifluoromethyl group is known to enhance the binding affinity of inhibitors to their targets, potentially increasing the effectiveness of treatments involving this compound .

Structure-Activity Relationship (SAR)

The presence of the morpholine ring and trifluoromethyl group in the chemical structure contributes to its biological activity. Understanding the SAR is crucial for optimizing its pharmacological properties.

Structural Feature Impact on Activity
Morpholine moietyEnhances solubility and bioavailability
Trifluoromethyl groupIncreases potency and selectivity
Aminoethyl side chainPotentially improves interaction with targets

Synthesis and Biological Evaluation

A notable study synthesized various analogues of N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine and evaluated their biological activities. The synthesis involved multiple steps, including alkylation and benzoylation processes, leading to compounds with varying degrees of activity against Trypanosoma brucei .

In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary results indicated promising outcomes in animal models treated with derivatives of this compound, showcasing reduced parasitemia levels and improved survival rates compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity/Application Reference
N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridine - Br (C3), CF₃ (C4), morpholine (C6), 2-aminoethyl (C2) Not reported (inferred kinase/antiparasitic)
5-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine (Buparlisib) Pyridine-pyrimidine hybrid - CF₃ (C4), morpholine (pyrimidine C2/C6) PI3K inhibitor (anticancer)
N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine Pyrimidine-pyridine hybrid - Morpholine (pyridine C6), nitro (C5), 4-(trifluoromethyl)phenoxy (C4) Synthetic intermediate
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridine-piperazine hybrid - CF₃-phenyl (piperazine), pyridine (C3) CYP51 inhibitor (antiparasitic)
2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine - Morpholine (C4), methanesulfonyl-piperazine (C6) Kinase inhibitor (anticancer)

Structural Analysis

  • The 2-aminoethyl group distinguishes it from buparlisib, which lacks a flexible amine side chain. This substituent could improve solubility or enable conjugation with targeting moieties . The morpholine ring at position 6 is a common feature in kinase inhibitors (e.g., buparlisib), where it facilitates hydrogen bonding with ATP-binding pockets .
  • Core Scaffold Differences: The target compound’s pyridine core contrasts with buparlisib’s pyridine-pyrimidine hybrid. Pyrimidine-containing analogs often exhibit enhanced π-π stacking interactions in kinase binding . Thienopyrimidine derivatives (e.g., ) replace pyridine with sulfur-containing heterocycles, altering electronic properties and bioavailability .

Challenges and Opportunities

  • Bioactivity Gaps: No direct data exist for the target compound’s efficacy or toxicity. Testing against kinase or CYP51 targets is warranted.
  • Structural Optimization : Replacing bromine with chlorine (as in ’s 3-chloro analogs) could reduce molecular weight while retaining reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

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